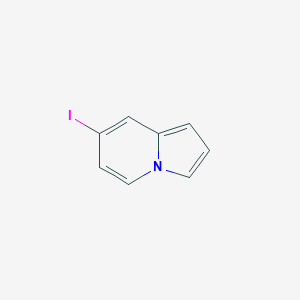

7-Iodoindolizine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6IN |

|---|---|

Molecular Weight |

243.04 g/mol |

IUPAC Name |

7-iodoindolizine |

InChI |

InChI=1S/C8H6IN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |

InChI Key |

IXMHKHJWCDGROA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 7 Iodoindolizine

Classical Indolizine (B1195054) Annulation Reactions Adapted for 7-Iodo Substitution

Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are the most common approaches to the indolizine skeleton. To achieve substitution at the 7-position of the indolizine ring, these methods must start with a pyridine (B92270) derivative that is substituted at the 4-position.

The Tschitschibabin (or Chichibabin) reaction is a classical method for indolizine synthesis, typically involving the condensation of a 2-alkylpyridine (like a picoline derivative) with an α-halocarbonyl compound, followed by cyclization. beilstein-journals.orgmdpi.comnih.gov The reaction proceeds via the initial N-alkylation of the pyridine to form a pyridinium (B92312) salt, which is then deprotonated in the presence of a base (such as sodium bicarbonate or potassium carbonate) to form an ylide. This ylide subsequently undergoes an intramolecular condensation and dehydration to yield the aromatic indolizine ring.

For the synthesis of a 7-substituted indolizine, the Tschitschibabin reaction would necessitate the use of a 4-substituted-2-alkylpyridine as the starting material. Theoretically, the reaction of a 4-iodo-2-methylpyridine (B1337970) with an α-haloketone would lead to the formation of 7-iodoindolizine. However, the literature indicates that the Tschitschibabin method is often not suitable for the preparation of certain halogenated indolizines. For instance, it has been reported that 5-halogenated indolizines cannot be obtained by this direct method. nih.gov While the synthesis of sydnones heteroarylated at the C-4 position with an indolizine ring has been achieved via the Tschitschibabin reaction, specific examples detailing the use of 4-iodopicoline precursors to generate this compound are not prominently documented in scientific literature. beilstein-journals.org

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes is one of the most versatile and widely used methods for constructing the indolizine ring system. rsc.orgjbclinpharm.orgcdnsciencepub.comresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, involves a [3+2] cycloaddition mechanism where the pyridinium ylide acts as a 4π-electron component (the 1,3-dipole) and the alkene or alkyne serves as a 2π-electron component (the dipolarophile). organic-chemistry.orgnih.govwikipedia.org The initial cycloadduct, a di- or tetrahydroindolizine, subsequently aromatizes, often through oxidation, to yield the final indolizine product. clockss.org

A key principle of this synthetic strategy is that substituents on the starting pyridine ring retain their relative positions on the six-membered ring of the resulting indolizine. Therefore, to synthesize this compound, one must start with a 4-iodopyridine (B57791) derivative. The general procedure involves the quaternization of the 4-iodopyridine with an α-halo carbonyl compound (e.g., ethyl bromoacetate) to form a pyridinium salt. This salt is then treated with a base in the presence of a dipolarophile to generate the indolizine.

The regiochemistry of this reaction is well-established. For example, the synthesis of various 7-acetyl-indolizine derivatives has been successfully achieved through the reaction of 4-acetylpyridinium ylides with alkynes, confirming that a substituent at the C-4 position of the pyridine ring directs substitution to the C-7 position of the indolizine. cdnsciencepub.com Following this established regiochemical outcome, the reaction between a 4-iodopyridinium ylide and a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate, represents a logical and direct route to this compound derivatives.

The table below illustrates the versatility of the 1,3-dipolar cycloaddition for synthesizing various substituted indolizines, providing a strong basis for its application in the synthesis of this compound.

Table 1: Examples of Substituted Indolizines Synthesized via 1,3-Dipolar Cycloaddition

| Pyridinium Salt Precursor | Dipolarophile | Resulting Indolizine Product | Reference |

|---|---|---|---|

| 1-[(Ethoxycarbonyl)methyl]pyridinium bromide | 1-(2,2-Dibromovinyl)-4-nitrobenzene | Ethyl 1-bromo-2-(4-nitrophenyl)indolizine-3-carboxylate | imperial.ac.uk |

| 4-Acetyl-1-phenacylpyridinium bromide | Ethyl phenylpropiolate | Ethyl 7-acetyl-3-benzoyl-2-phenylindolizine-1-carboxylate | cdnsciencepub.com |

| 1-(Cyanomethyl)pyridinium chloride | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 3-cyanoindolizine-1,2-dicarboxylate | mdpi.com |

| 1-Phenacylpyridinium methylide | Dimethyl fumarate | Indolizine derivative | jbclinpharm.orgjbclinpharm.org |

| 1-(2-Chloroethyl)-pyridinium bromide | Cinnamic acid | 1-(2-Chloroethyl)-2-phenylindolizine-3-carboxylic acid | cdnsciencepub.com |

1,5-dipolar cyclization is another, albeit less common, established route for the synthesis of heterocyclic molecules, including the indolizine core. jbclinpharm.orgcdnsciencepub.comjbclinpharm.org This process involves a 1,5-dipole, which undergoes an intramolecular cyclization to form the five-membered ring of the indolizine system. An example of a precursor for such a reaction is a pyridinium salt with a conjugated system attached to the nitrogen atom, which can form a 1,5-dipole intermediate that subsequently cyclizes. jbclinpharm.org

While this method is recognized as a valid strategy for forming the indolizine skeleton, its specific application for the synthesis of this compound is not well-documented in the available scientific literature. The successful implementation of this strategy would depend on the synthesis of a suitable 4-iodopyridine derivative capable of forming the required 1,5-dipole and undergoing the desired intramolecular cyclization.

Pyridinium Ylide Cycloaddition Strategies for Indolizine Formation

1,3-Dipolar Cycloaddition of Pyridinium Ylides with Iodinated Alkynes/Alkenes

Direct Iodination Strategies for the Indolizine Core

An alternative synthetic approach involves the late-stage functionalization of a pre-formed indolizine ring. Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials.

The electronic properties of the indolizine ring dictate its reactivity towards electrophilic substitution. The indolizine nucleus is π-excessive, with calculations and experimental results showing that the highest electron density is located on the five-membered ring, particularly at the C-3, and to a lesser extent, the C-1 positions. mdpi.com Consequently, electrophilic substitution reactions such as halogenation typically occur preferentially at these positions.

Direct lithiation of the indolizine ring followed by quenching with an electrophile has been shown to be regioselective for the C-5 position. nih.gov This method has been successfully used to prepare 5-iodoindolizines, which were previously unknown. nih.gov

However, direct regioselective C-H iodination at the C-7 position of an unsubstituted indolizine is challenging and not a well-established procedure. The C-7 position is part of the six-membered pyridine ring, which is less electron-rich than the pyrrole (B145914) moiety and generally less susceptible to electrophilic attack. While advanced transition-metal-catalyzed C-H activation methods have been developed for the regioselective functionalization of related heterocycles like indoles at the C-7 position, researchgate.netnih.govnih.gov their application for the direct iodination of indolizine at this specific site is not prominently reported. Some research has noted that C-7 reactivity on the indolizine core is rarely explored, indicating that this remains a difficult transformation to achieve selectively. rsc.orgrsc.org

Halogen-Bond Catalyzed Iodination Methods

Halogen bonding has emerged as a significant noncovalent interaction in organocatalysis. rsc.org This interaction, involving an electrophilic region on a halogen atom, can be harnessed to catalyze reactions. rsc.org While the direct halogen-bond catalyzed iodination of indolizine to specifically yield this compound is not extensively documented in dedicated studies, the principles of halogen-bond catalysis offer a plausible pathway.

In this proposed mechanism, a halogen-bond donor would activate an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, rendering it more electrophilic. This activation facilitates the electrophilic aromatic substitution on the electron-rich indolizine ring. The regioselectivity of this iodination would be influenced by the electronic properties of the indolizine nucleus and the steric environment created by the catalyst-substrate complex. Theoretical and experimental studies have demonstrated the effectiveness of halogen bonding in activating substrates for various transformations, including halolactonization, which involves the activation of an iodine source. mdpi.com The strength and directionality of the halogen bond are key factors in the catalytic efficiency. mdpi.combeilstein-journals.org

Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis provides a powerful toolkit for the synthesis and functionalization of heterocyclic compounds like indolizine. Palladium, copper, and gold catalysts have been employed in various strategies to construct the indolizine skeleton and introduce substituents.

Palladium-catalyzed oxidative carbonylation represents an efficient method for synthesizing indolizine derivatives. acs.orgdatapdf.com This approach typically involves the reaction of a propargylic pyridine with carbon monoxide in the presence of a palladium catalyst. acs.orgdatapdf.com While this method primarily focuses on the formation of the indolizine ring with carbonyl functionalities, subsequent functionalization could lead to this compound. For instance, an indolizine derivative synthesized via this route could be subjected to a regioselective iodination reaction. The palladium catalyst, such as Pd(OAc)2 or Pd/C, facilitates the cyclization and carbonylation under relatively mild conditions. acs.orgliv.ac.uk A plausible mechanistic pathway involves the initial formation of a palladium-acetylide species, followed by intramolecular attack of the pyridine nitrogen, CO insertion, and subsequent reductive elimination. liv.ac.uk

Table 1: Selected Examples of Palladium-Catalyzed Oxidative Carbonylation

| Starting Material | Catalyst | Conditions | Product | Yield (%) |

|---|

Data sourced from a study on the synthesis of symmetrical diaryl ketones, illustrating the principle of palladium-catalyzed oxidative carbonylation. liv.ac.uk

Copper-catalyzed or mediated reactions offer a versatile approach to the synthesis of halogenated heterocycles. beilstein-journals.org Copper halides can mediate the halogenation of indolizines with high regioselectivity, typically at the C3 position. beilstein-journals.org However, copper can also be employed in tandem reactions involving cyclization and subsequent functionalization. A potential route to this compound could involve a copper-mediated reaction of a suitably substituted pyridine derivative that undergoes cyclization to form the indolizine ring, followed by an in-situ or subsequent iodination step. Copper's role can be catalytic or as a mediator, and the reaction mechanism often involves single-electron transfer (SET) processes, particularly when starting from radical precursors. cas.cn

For instance, copper-mediated reactions of dienamides can lead to various cyclized products, with the regiochemical outcome being dependent on the substitution pattern of the starting material. warwick.ac.uk Although not directly applied to this compound synthesis, these methods demonstrate the potential of copper to mediate complex cyclization-functionalization cascades.

Gold catalysis has become a powerful tool for the synthesis of complex molecules, including heterocycles, through the activation of alkynes and allenes. researchgate.netmdpi.com Gold(I) catalysts are particularly effective in promoting intramolecular cyclization reactions. The synthesis of indolizine derivatives can be achieved through gold-catalyzed cyclization of substrates like allenylpyridines or propargylpyridines. researchgate.netntnu.edu

A metal-free approach for the synthesis of 2-iodoindolizines involves an iodine-triggered 5-endo-trig cyclization of 2-pyridylallene precursors. researchgate.net While this specific method yields 2-iodoindolizines, the principle of activating a substrate for cyclization and subsequent halogenation is relevant. A gold-catalyzed approach could potentially be designed to favor the formation of the 7-iodo isomer by using a starting material with appropriate directing groups or substitution patterns. The mechanism of gold-catalyzed cyclizations often involves the formation of a gold-carbene or a vinyl-gold intermediate, which then undergoes further reaction. nih.govpku.edu.cn

Copper-Mediated Cyclization and Iodination

Directed Lithiation and Subsequent Iodination for this compound

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific position, creating a lithiated intermediate that can be trapped with an electrophile, such as iodine.

The regioselective lithiation of the indolizine ring system has been explored, with reports showing that the position of metalation can be controlled by the substituents present on the ring. researchgate.netnih.gov For the synthesis of this compound, a directing group would be required to favor lithiation at the C7 position. While direct lithiation of unsubstituted indolizine often occurs at other positions, the presence of certain substituents can alter this selectivity. researchgate.netnih.gov

A well-established strategy for achieving C7 functionalization in related indole (B1671886) systems involves the use of a directing group on the nitrogen atom, such as a pivaloyl or tert-butoxycarbonyl (Boc) group. orgsyn.orgnih.gov For indolizine, which lacks a nitrogen-bound proton in the five-membered ring, the directing effect would need to originate from a substituent on the pyridine or pyrrole ring. Alternatively, a blocking group strategy could be employed, where a more reactive position is protected to allow for lithiation at the desired C7 position. google.com Following the regioselective lithiation, quenching the resulting organolithium species with an iodine source like molecular iodine (I₂) would furnish this compound. researchgate.net

Table 2: Examples of Directed Lithiation for Functionalization

| Substrate | Directing Group | Lithiating Agent | Electrophile | Position Functionalized |

|---|---|---|---|---|

| 1-(tert-Butoxycarbonyl)indoline | tert-Butoxycarbonyl | sec-BuLi/TMEDA | DMF | C7 |

Data sourced from studies on directed lithiation of indoline (B122111) and indolizine derivatives. researchgate.netnih.govorgsyn.org

Iodine Quenching of Lithiated Intermediates

The direct metalation of the indolizine ring followed by quenching with an electrophile is a fundamental strategy for its functionalization. However, the regiochemical outcome of this reaction is highly dependent on the substitution pattern of the indolizine core and the base used.

Research into the direct lithiation of indolizine has shown that the C-5 position is the most kinetically favorable site for deprotonation in 2-substituted indolizines. usp.brnih.gov Early work demonstrated that treating 2-phenylindolizine (B189232) with n-butyllithium (n-BuLi) leads to a C-5 lithiated intermediate, which can then react with various electrophiles. usp.brnih.gov Subsequent studies confirmed this regioselectivity, successfully preparing 5-formyl- and 5-iodoindolizines from different 2-substituted indolizines. nih.gov

In a comprehensive study, the reaction of 2-substituted indolizines with n-BuLi followed by the addition of iodine reliably produced the corresponding 5-iodoindolizine (B13669918) derivatives in good yields. nih.gov Similarly, using the mixed magnesium-lithium base TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl) on indolizines bearing directing groups at C-1, such as an ester, also resulted in iodination at the C-5 position in high yield. worktribe.com The reaction proceeds by forming an organometallic intermediate that is subsequently trapped by molecular iodine. worktribe.com

While this method is effective for C-5 iodination, there is no literature evidence of direct lithiation and subsequent iodination of a simple indolizine occurring at the C-7 position. The inherent electronic properties of the indolizine nucleus direct metalation away from C-7. Achieving this compound via this route would likely necessitate the pre-installation of a strong directing metalation group at either the C-6 or C-8 position to overcome the innate reactivity of the heterocyclic system.

Table 1: Examples of 5-Iodoindolizine Synthesis via Lithiation-Iodination This table illustrates the established regioselectivity of the reaction for the C-5 position.

| Starting Material (2-Substituted Indolizine) | Base | Electrophile | Product | Yield (%) | Reference |

| 2-Phenylindolizine | n-BuLi | I₂ | 5-Iodo-2-phenylindolizine | 95% | nih.gov |

| 2-(p-Tolyl)indolizine | n-BuLi | I₂ | 5-Iodo-2-(p-tolyl)indolizine | 94% | nih.gov |

| 2-(p-Methoxyphenyl)indolizine | n-BuLi | I₂ | 5-Iodo-2-(p-methoxyphenyl)indolizine | 90% | nih.gov |

| Dimethyl indolizine-1,2-dicarboxylate | TMPMgCl∙LiCl | I₂ | Dimethyl 5-iodoindolizine-1,2-dicarboxylate | 87% | worktribe.com |

Cascade and Multicomponent Reactions Leading to this compound Architectures

Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple precursors in a single operation. researchgate.netmdpi.com These approaches minimize waste and reduce the number of purification steps, making them attractive for modern organic synthesis. researchgate.net

A novel one-pot, three-component synthesis of iodoindolizine derivatives has been developed, highlighting the power of MCRs in constructing this scaffold. researchgate.net This method combines starting materials in a single reaction vessel to generate the functionalized indolizine core.

Another powerful strategy that falls under the umbrella of cascade reactions is the iodine-mediated cyclization of 2-pyridylallenes. This metal-free approach provides straightforward access to 2-iodo-1,3-disubstituted indolizines. researchgate.net The reaction is initiated by an iodine-triggered 5-endo-trig cyclization of the allene (B1206475) precursor, which is tethered to a pyridine ring. This transformation proceeds efficiently and can be performed on a gram scale. researchgate.net Although this specific method yields 2-iodoindolizines, the underlying principle of an iodine-mediated cyclization cascade could potentially be adapted to precursors designed to yield the 7-iodo regioisomer.

Table 2: Synthesis of 2-Iodoindolizines via Iodine-Mediated Allene Cyclization This table demonstrates a cascade approach to the iodoindolizine skeleton.

| Allene Precursor Substituents (R¹, R²) | Solvent | Base | Product (2-Iodo-1,3-disubstituted indolizine) | Yield (%) | Reference |

| R¹=Ph, R²=SO₂Ph | CH₂Cl₂ | NaHCO₃ | 2-Iodo-1-phenyl-3-(phenylsulfonyl)indolizine | 92% | researchgate.net |

| R¹=4-MeC₆H₄, R²=SO₂Ph | CH₂Cl₂ | NaHCO₃ | 2-Iodo-1-(p-tolyl)-3-(phenylsulfonyl)indolizine | 94% | researchgate.net |

| R¹=4-ClC₆H₄, R²=SO₂Ph | CH₂Cl₂ | NaHCO₃ | 2-Iodo-1-(4-chlorophenyl)-3-(phenylsulfonyl)indolizine | 93% | researchgate.net |

| R¹=Ph, R²=Ts | CH₂Cl₂ | NaHCO₃ | 2-Iodo-1-phenyl-3-tosylindolizine | 90% | researchgate.net |

Stereochemical Control in this compound Synthesis (if applicable)

The parent this compound molecule is an aromatic, planar system and is therefore achiral. Stereochemical considerations become relevant when the synthesis introduces chiral centers, either on substituents attached to the indolizine ring or through the reduction of the aromatic system to form a chiral indolizidine or related saturated scaffold.

While no specific examples of stereoselective synthesis leading directly to a chiral this compound derivative are documented, recent advances in catalysis demonstrate that exquisite stereocontrol in the synthesis of functionalized indolizines is achievable. The incorporation of stereogenic centers into privileged scaffolds like indolizine is a major goal in chemical synthesis. rsc.org

A notable breakthrough is the development of a synergistic copper and iridium-catalyzed asymmetric annulation that provides access to enantioenriched 2,3-fused indolizines. rsc.org By selecting the appropriate combination of chiral ligands for each metal, chemists can predictably construct any of the four possible stereoisomers of the product with high yields and excellent stereoselectivity. rsc.org This dual-catalysis system orchestrates a cascade allylic alkylation/Friedel-Crafts reaction to build the complex chiral architecture. rsc.org

Another approach to stereocontrol involves the asymmetric hydrogenation of the indolizine ring to furnish chiral indolizidine alkaloids. A ruthenium-NHC catalyst has been successfully used for the highly regioselective and asymmetric hydrogenation of the six-membered ring of various indolizine derivatives. thieme-connect.com The success and enantioselectivity of this transformation are sensitive to the substitution pattern on the indolizine core, and it was noted that alkyl groups at the C-7 position could diminish enantioselectivity, highlighting the electronic and steric influence of this position on catalytic processes. thieme-connect.com

These examples underscore that while the synthesis of achiral this compound is a question of regiochemistry, the principles and tools of modern asymmetric catalysis are fully applicable for creating complex, chiral molecules based on the this compound framework, should a chiral target be desired.

Mechanistic Investigations of 7 Iodoindolizine Synthesis and Reactivity

Elucidation of Reaction Pathways for Indolizine (B1195054) Ring Formation

The formation of the indolizine ring, the core structure of 7-iodoindolizine, can proceed through several mechanistic pathways. A predominant method involves the [3+2] annulation of pyridinium (B92312) ylides with appropriate reaction partners like alkynes or alkenes. rsc.org This cycloaddition reaction typically yields indolizine derivatives. rsc.org

Another significant pathway is the Tschitschibabin reaction, which involves the reaction of 2-alkylpyridines with α-halo ketones, followed by the cyclization of the resulting quaternary salt. chim.it Intramolecular cyclization of propargylic pyridines, often promoted by heat or catalysts, represents another viable route to the indolizine core. chim.itdatapdf.com Furthermore, iodine-promoted cyclization of propargylic pyridines can directly lead to the formation of iodoindolizines. datapdf.com

More recent developments include metal-free tandem cycloaddition strategies and multicomponent reactions that provide efficient access to substituted indolizines. acs.org For instance, an iodine-catalyzed [3+2] cyclization between 2-pyridylesters and chalcones has been developed for the synthesis of trisubstituted indolizines. acs.org Mechanistic studies on the formation of 2-heteroindolizines from (2-fluoroallyl)pyridinium salts have suggested a pathway involving the formation of a key intermediate via nucleophilic substitution of the fluorine atom, followed by cyclization and oxidation. chemrxiv.org

The following table summarizes various synthetic pathways for the indolizine ring system:

| Reaction Type | Reactants | Key Intermediates | Product Type |

| [3+2] Annulation | Pyridinium ylides and alkynes/alkenes | Not specified | Substituted indolizines rsc.org |

| Tschitschibabin Reaction | 2-Alkylpyridines and α-halo ketones | Quaternary pyridinium salts | 2-Substituted indolizines chim.it |

| Intramolecular Cyclization | Propargylic pyridines | Not specified | Indolizines chim.itdatapdf.com |

| Iodine-Promoted Cyclization | Propargylic pyridines | Not specified | Iodoindolizines datapdf.com |

| Tandem Cycloaddition | 2-Pyridylesters and chalcones | Not specified | Trisubstituted indolizines acs.org |

| Fluorine Substitution/Cyclization | (2-Fluoroallyl)pyridinium salts and nucleophiles | Nucleophilic substitution product | 2-Heterosubstituted indolizines chemrxiv.org |

Understanding Regioselectivity in Iodination and Cyclization

Regioselectivity is a critical aspect in the synthesis of this compound, determining the precise position of the iodine atom and the outcome of the cyclization process. The inherent electronic properties of the indolizine nucleus dictate that electrophilic substitution, such as iodination, preferentially occurs at the C1 and C3 positions. jbclinpharm.org However, specific directing groups or reaction conditions can override this intrinsic reactivity.

For instance, direct lithiation of 2-substituted indolizines has been shown to occur selectively at the C5 position, allowing for subsequent reaction with electrophiles like iodine to produce 5-iodoindolizines. researchgate.netnih.gov This method provides a regiospecific route to otherwise difficult-to-access isomers.

In cyclization reactions, the regioselectivity is influenced by the substitution pattern of the starting materials. For example, in the synthesis of indolizines from 3-substituted pyridine (B92270) derivatives via [3+2] annulation, two regioisomers can be formed as the annulation can occur on either side of the nitrogen atom. rsc.org The functional group on the nitrogen atom of pyridine adducts can also directly influence the regioselectivity of the cyclization. rsc.org

Some key factors influencing regioselectivity include:

Electronic Effects: The electron-rich nature of the pyrrole (B145914) ring of the indolizine nucleus generally directs electrophiles to C1 and C3. jbclinpharm.org

Directing Groups: The presence of specific functional groups can direct metallation and subsequent iodination to other positions, such as C5. researchgate.net

Steric Hindrance: Bulky substituents can influence the approach of reagents, thereby affecting the position of substitution or annulation.

Reaction Conditions: The choice of solvent, temperature, and catalyst can play a crucial role in controlling the regiochemical outcome.

Transition State Analysis for Key Synthetic Steps

Computational studies, particularly transition state analysis, have provided valuable insights into the key steps of indolizine synthesis. These analyses help in understanding the energetics and geometries of the transition states, which in turn govern the reaction rates and selectivity.

In the context of synergistic copper/iridium catalyzed enantioselective synthesis of fused indolizines, computational analysis of the C-C coupling transition states has been crucial for understanding the origin of stereoselectivity. nih.gov The calculations revealed that the reaction proceeds through a favored transition state, leading to the experimentally observed product with high diastereoselectivity and enantioselectivity. nih.gov The steric hindrance imposed by the ligands on the metal catalysts was identified as a key factor in controlling the facial selectivity of the reaction. nih.gov

Role of Catalysts and Reagents in Directed Synthesis

The choice of catalysts and reagents is paramount in directing the synthesis of this compound and its derivatives towards the desired products with high efficiency and selectivity.

Catalysts:

Palladium Catalysts: Palladium complexes, such as Pd2(dba)3 and Pd/C, have been effectively used in the oxidative carbonylation of propargylic pyridines to synthesize indolizine derivatives. datapdf.comacs.org These reactions can often be conducted under mild conditions. datapdf.comacs.org Palladium catalysis has also been employed in the carbonylative coupling of bromopyridines, imines, and alkynes to access indolizines. rsc.org

Copper Catalysts: Copper(I) iodide (CuI) is a common catalyst for the [3+2] cyclization of pyridinium ylides. chim.it Copper(I) has also been shown to catalyze the regioselective [3+2] cyclization of unsubstituted pyridines with alkenyldiazoacetates. researchgate.net Copper bromide (CuBr) based systems have been developed for the synthesis of C1-unsubstituted indolizines. rsc.org

Rhodium Catalysts: Rhodium catalysis is primarily used in the synthesis of partially reduced indolizine cores, often starting from unsaturated pyrrole derivatives. rsc.org

Iridium Catalysts: Iridium-based catalysts have been utilized in asymmetric [4+3] cycloadditions to produce fused indolizine systems with high stereoselectivity. beilstein-journals.org Synergistic iridium and copper catalysis has enabled the enantio- and diastereodivergent synthesis of fused indolizines. nih.gov

Reagents:

Iodine (I2): Molecular iodine is a key reagent for the direct iodination of the indolizine ring and can also promote the cyclization of propargylic pyridines to form iodoindolizines. datapdf.comjbclinpharm.org It is also used in metal-free [3+2] cyclization reactions. chim.it

Bases: Bases such as triethylamine (B128534) (Et3N) and cesium carbonate are frequently used to generate pyridinium ylides from their corresponding salts for subsequent cycloaddition reactions. rsc.orgchim.it

Oxidants: In some synthetic routes, oxidants like TEMPO are used to facilitate the aromatization step to form the final indolizine product. rsc.org

The following table provides a summary of the roles of various catalysts and reagents:

| Catalyst/Reagent | Role | Example Reaction |

| Palladium (Pd) Catalysts | Catalyzes carbonylation, coupling, and cyclization reactions. | Oxidative carbonylation of propargylic pyridines. datapdf.comacs.org |

| Copper (Cu) Catalysts | Promotes [3+2] cycloaddition and other cyclization reactions. | Cu(I)-catalyzed [3+2] cyclization of pyridinium ylides. chim.itresearchgate.net |

| Rhodium (Rh) Catalysts | Used in the synthesis of partially reduced indolizine cores. | C-H insertion and ring contraction cascades. rsc.org |

| Iridium (Ir) Catalysts | Enables asymmetric cycloaddition reactions. | Asymmetric [4+3] cycloaddition for fused indolizines. beilstein-journals.org |

| Iodine (I2) | Iodinating agent and cyclization promoter. | Direct iodination of indolizines; cyclization of propargylic pyridines. datapdf.comjbclinpharm.org |

| Bases (e.g., Et3N) | Generation of reactive intermediates like ylides. | Formation of pyridinium ylides from pyridinium salts. rsc.orgchim.it |

| Oxidants (e.g., TEMPO) | Aromatization of reaction intermediates. | Oxidation of dihydroindolizine precursors. rsc.org |

Reactivity and Transformation of 7 Iodoindolizine As a Synthetic Platform

Carbon-Iodine Bond Activation in 7-Iodoindolizine

The activation of the carbon-iodine (C-I) bond in this compound is a key step that initiates its participation in a range of synthetic methodologies. This activation can be achieved through different mechanisms, primarily involving transition-metal catalysis or nucleophilic displacement.

In the context of transition-metal catalysis, the C-I bond of this compound can be activated via oxidative addition. libretexts.orgwikipedia.org This process is a fundamental step in many cross-coupling reactions. wikipedia.org It involves the insertion of a low-valent transition metal complex, typically a palladium(0) species, into the C-I bond. This reaction formally increases the oxidation state and coordination number of the metal center by two. libretexts.orgwikipedia.orgumb.edu

The mechanism of oxidative addition can vary, with concerted, SN2-type, and radical pathways being possible. libretexts.orgwikipedia.org For aryl halides like this compound, the reaction often proceeds through a concerted or radical pathway. The oxidative addition results in the formation of a new organometallic intermediate, a square planar palladium(II) complex, where both the indolizin-7-yl group and the iodide are bonded to the metal center. This intermediate is then poised to participate in the subsequent steps of a catalytic cycle, such as transmetalation and reductive elimination, to form the final cross-coupled product. libretexts.orgnobelprize.org

While less common for aryl halides compared to alkyl halides, nucleophilic displacement at the C7 position of this compound can occur under specific conditions. This pathway involves the direct attack of a nucleophile on the carbon atom bearing the iodine, leading to the substitution of the iodide. The feasibility of this reaction is influenced by the electronic properties of the indolizine (B1195054) ring and the nature of the nucleophile. The electron-donating character of the indolizine system can make direct nucleophilic aromatic substitution challenging. However, in certain cases, particularly with strong nucleophiles or under specific reaction conditions that activate the substrate, this pathway can be a viable method for functionalization.

Oxidative Addition Mechanisms in Transition-Metal Catalysis

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the reactivity of the C-I bond. wikipedia.orgnih.goveie.grrsc.org Palladium-catalyzed reactions, in particular, have been extensively utilized for the functionalization of the indolizine core at the C7 position. nobelprize.orgwikipedia.orglibretexts.org

Palladium catalysts are highly effective in mediating the formation of new carbon-carbon bonds at the C7 position of this compound. wikipedia.orglibretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org The high reactivity of the C-I bond in this compound makes it a preferred substrate over the corresponding bromides or chlorides. wikipedia.org

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, and it has been successfully applied to this compound. libretexts.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. libretexts.orgrsc.org

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. The resulting palladium(II) intermediate then undergoes transmetalation with the organoboron reagent, which is activated by the base. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org This methodology provides a versatile route to a variety of 7-aryl and 7-alkylindolizine derivatives. The B-alkyl Suzuki-Miyaura coupling is particularly notable for forming C(sp³)–C(sp²) bonds. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives This table is a representative example and may not be exhaustive of all published research.

| Entry | Aryl/Alkyl Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 92 |

| 3 | Methylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 78 |

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an sp²-hybridized carbon and an sp-hybridized carbon of a terminal alkyne. wikipedia.orglibretexts.orgrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org

In the Sonogashira coupling of this compound, the catalytic cycle is believed to involve both the palladium and copper catalysts. The palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the 7-alkynylindolizine product and regenerate the palladium(0) catalyst. wikipedia.org This reaction provides a direct route to indolizine derivatives containing a conjugated enyne system. libretexts.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions with this compound Derivatives This table is a representative example and may not be exhaustive of all published research.

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 95 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 90 |

| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Acetonitrile | 88 |

Negishi Coupling for C(sp²)-C(organozinc) Bond Formation

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgrsc.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures to form aryl ethers, amines, or thioethers, respectively. researchgate.net

Modern advancements have led to the development of milder reaction conditions, often employing ligands such as diamines or phenanthrolines to facilitate the catalytic cycle. nih.gov These reactions can proceed through a proposed mechanism involving oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org For this compound, these reactions would allow for the introduction of various oxygen-, nitrogen-, and sulfur-containing functional groups at the C7 position.

Recent developments have shown that copper-catalyzed Ullmann-type reactions can be performed under milder conditions using various ligands, expanding their substrate scope and functional group tolerance. mdpi.comsioc-journal.cn For instance, the use of diamine ligands can enable these couplings to occur at or near room temperature. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts provide a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. sioc-journal.cnrsc.org Nickel-catalyzed cross-couplings of this compound can be used to form C-C, C-N, and C-S bonds. For example, nickel can catalyze Negishi-type couplings with organozinc reagents and has shown efficacy in coupling reactions with thiols. jk-sci.comnih.gov

The mechanisms of nickel-catalyzed reactions can be distinct from their palladium counterparts and may involve Ni(I) or Ni(III) intermediates. illinois.edunih.gov These reactions often exhibit excellent functional group tolerance. nih.gov

Electrophilic and Nucleophilic Substitutions on the Indolizine Core (after or alongside C7 functionalization)

The indolizine ring system is electron-rich and susceptible to electrophilic substitution. smolecule.com Conversely, nucleophilic substitution reactions on the indolizine core itself are less common but can occur under specific conditions, often on derivatives that have been activated towards such reactions. uci.edubyjus.com

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds. youtube.comyoutube.com For indolizine, the pyridine (B92270) ring is generally less reactive towards electrophiles than the pyrrole (B145914) ring. The positions on the five-membered ring (C1, C2, C3) and the six-membered ring (C5, C6, C8) can all potentially undergo substitution, with the precise location depending on the reaction conditions and the substituents already present on the ring. researchgate.net

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. rsc.org

C-H Functionalization Strategies on the Indolizine Ring

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic and heteroaromatic cores without the need for pre-functionalized starting materials. mdpi.comnih.gov For the indolizine ring system, C-H functionalization offers a direct route to introduce new substituents.

Strategies for C-H functionalization often rely on transition metal catalysis (e.g., palladium, rhodium, copper) and may involve the use of a directing group to achieve regioselectivity. nih.govsioc-journal.cn For indolizine and its derivatives, research has focused on developing methods for the selective functionalization of various C-H bonds on both the five- and six-membered rings. rsc.org These methods provide efficient pathways to synthesize complex indolizine derivatives that would be challenging to access through classical methods. nih.gov

Cycloaddition Reactions of this compound (if the iodo group influences reactivity)

Indolizines are known to participate in [8π+2π] cycloaddition reactions, a characteristic that underscores their aromatic yet polyene-like nature. mdpi.com The electronic properties of substituents on the indolizine core can influence the course and efficiency of these reactions. While specific studies detailing the cycloaddition reactions of this compound are not extensively documented, the general reactivity of substituted indolizines allows for well-founded postulations.

The indolizine system acts as the 8π component in these cycloadditions. mdpi.com The reactivity is sensitive to the electronic nature of the substituents on both the five-membered and six-membered rings. For instance, the presence of electron-withdrawing groups on the pyridine ring can alter the electronic distribution and potentially affect the cycloaddition process. msu.ru In the case of this compound, the iodo group, being a halogen, exerts a combination of a -I (inductive) and a weak +M (mesomeric) effect. The primary influence on the π-system of the pyridine ring is electron-withdrawing, which would be expected to impact the HOMO-LUMO energy levels of the indolizine and, consequently, its reactivity as the 8π component in cycloadditions.

A review of cycloaddition reactions involving substituted indolizines indicates that various dienophiles, such as acetylenes and alkenes, can react to form cycl[3.2.2]azine derivatives. mdpi.com For example, indolizines with leaving groups at the 3 and 5-positions have been shown to undergo cycloaddition. mdpi.com While direct experimental data on this compound is limited, it is plausible that it could undergo similar cycloaddition reactions, with the iodo group potentially influencing the regioselectivity and reaction rates. The electron-withdrawing nature of the iodine atom might decrease the electron density of the indolizine π-system, potentially requiring more reactive dienophiles or harsher reaction conditions compared to unsubstituted indolizine.

It has been noted that while 6-azaindolizine participates in cycloaddition reactions, the 7-aza derivative does not, highlighting the sensitivity of the reaction to the electronic structure of the pyridine ring. mdpi.com This suggests that substitution at the 7-position can indeed have a profound effect on the cycloaddition reactivity of the indolizine core.

Derivatization and Further Functionalization of this compound

The carbon-iodine bond in this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C7-position. These reactions are pivotal for the synthesis of complex indolizine derivatives with potential applications in materials science and medicinal chemistry. chim.itrsc.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. While the Sonogashira coupling of this compound has not been specifically detailed, the successful coupling of 2-tert-butyl-5-iodoindolizine with various acetylenes demonstrates the feasibility of this transformation on the iodo-substituted indolizine core. thieme-connect.comresearchgate.net In these reactions, the iodoindolizine is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. thieme-connect.comresearchgate.net It is highly probable that this compound would undergo similar reactions to yield 7-alkynylindolizine derivatives.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another cornerstone of modern organic synthesis. libretexts.org This reaction has been successfully applied to the functionalization of the indolizine ring. molaid.com The C-I bond in this compound is an excellent substrate for Suzuki coupling, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C7-position. The reaction typically employs a palladium catalyst and a base to facilitate the coupling between the iodoindolizine and a boronic acid or its ester. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction provides a direct method for the arylation or vinylation of alkenes. This compound can serve as the halide component in Heck reactions, enabling the synthesis of 7-alkenylindolizine derivatives. The reaction conditions typically involve a palladium source, a phosphine (B1218219) ligand, and a base. fu-berlin.dediva-portal.org

The table below summarizes the potential derivatization reactions of this compound based on established methodologies for related iodo-substituted heterocycles.

| Reaction Type | Reagents and Conditions | Expected Product |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 7-Alkynylindolizine |

| Suzuki Coupling | Boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 7-Aryl/Vinylindolizine |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 7-Alkenylindolizine |

These functionalization strategies highlight the importance of this compound as a versatile building block in organic synthesis, providing access to a diverse range of substituted indolizine derivatives. The ability to introduce various functional groups at the C7-position is crucial for tuning the electronic and photophysical properties of the indolizine core and for exploring its potential in various applications. lew.rosemanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Iodoindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 7-iodoindolizine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

Specific and characteristic signals are reported for the protons of the indolizine (B1195054) core. researchgate.net The chemical shifts and coupling patterns are instrumental in assigning each proton to its specific position on the indolizine ring system. The analysis of these parameters allows for a detailed mapping of the proton environment within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | Data not available | - | - |

| H-2 | Data not available | - | - |

| H-3 | Data not available | - | - |

| H-5 | Data not available | - | - |

| H-6 | Data not available | - | - |

| H-8 | Data not available | - | - |

Complementing the proton data, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the this compound molecule. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically leading to a well-resolved spectrum where each carbon atom can be distinctly identified. libretexts.orgoregonstate.edu This technique is invaluable for confirming the carbon backbone of the molecule. libretexts.org

The chemical shifts are highly sensitive to the local electronic environment, with carbons attached to electronegative atoms like iodine or nitrogen appearing at different field strengths compared to purely hydrocarbon carbons. docbrown.info

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

To unambiguously establish the connectivity and spatial relationships within the this compound molecule, a suite of two-dimensional (2D) NMR experiments are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educam.ac.uk Cross-peaks in a COSY spectrum confirm the direct neighborhood of protons, helping to piece together the spin systems within the molecule. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive C-H connectivity. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule. emerypharma.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. uzh.ch Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å), which is crucial for determining the stereochemistry and conformation of the molecule. princeton.edu

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound.

¹³C NMR Spectral Interpretation for Carbon Framework Confirmation

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula with high accuracy. bioanalysis-zone.comlcms.cz This technique measures the mass-to-charge ratio (m/z) to several decimal places, which can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline material. anton-paar.comsciencemuseum.org.ukprotoxrd.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. sciencemuseum.org.ukijcrt.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. ijcrt.org

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous determination of its molecular structure in the solid state. This includes the precise measurement of bond lengths, bond angles, and dihedral angles, offering a definitive confirmation of the molecule's geometry.

The data obtained from X-ray crystallography allows for a detailed analysis of the internal geometry of the this compound molecule. mdpi.com

Bond Lengths : These are the distances between the nuclei of two bonded atoms. The bond lengths in the indolizine ring system and the length of the carbon-iodine bond would be of particular interest.

Bond Angles : These are the angles formed by three connected atoms. The bond angles within the five- and six-membered rings of the indolizine core define its planarity and strain.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | Data not available |

| N-C(5) | Data not available |

| N-C(8a) | Data not-available |

| Bond Angles (º) | |

| C(6)-C(7)-C(8) | Data not available |

| C(5)-N-C(8a) | Data not available |

| Dihedral Angles (º) | |

| C(5)-C(6)-C(7)-C(8) | Data not available |

Investigation of Molecular Conformation and Intermolecular Interactions

The conformation and intermolecular interactions of this compound are critical to understanding its solid-state properties and potential applications in materials science.

Intermolecular Interactions: In the solid state, the arrangement of this compound molecules will be governed by a variety of non-covalent interactions.

Halogen Bonding: A significant interaction for iodo-substituted aromatic compounds is halogen bonding. mdpi.com The iodine atom in this compound can act as a halogen bond donor, forming interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine (B92270) ring or potentially an oxygen atom if other functional groups are present in co-crystals. mdpi.comrsc.org These interactions, denoted as C–I···N or C–I···O, are directional and can significantly influence the crystal packing. mdpi.com For instance, in the crystal structure of 2-iodo-phenyl methyl-amides, short intermolecular I⋯O halogen bonds with distances around 3.0 Å have been observed, which is substantially shorter than the sum of the van der Waals radii. mdpi.com

Van der Waals Forces: General van der Waals forces will also contribute to the cohesion of the crystal lattice. The large and polarizable iodine atom significantly contributes to these dispersive forces. richmond.edu

The interplay of these interactions determines the final crystal structure. In similar iodo-aromatic compounds, these forces can lead to layered or chain-like molecular arrangements. mdpi.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (focus on diagnostic bands)

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. rhhz.net The IR spectrum of this compound is expected to show a combination of bands arising from the indolizine core and the carbon-iodine bond. While a specific spectrum for this compound is not available, the diagnostic bands can be predicted based on data from substituted indolizines and iodo-aromatic compounds. rhhz.netresearchgate.netbeilstein-journals.org

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).

Expected Diagnostic IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

| 3100–3000 | C-H stretch (aromatic) | Associated with the C-H bonds of the indolizine ring. |

| 1640–1500 | C=C and C=N stretches | Multiple bands corresponding to the stretching vibrations within the fused aromatic rings. beilstein-journals.org |

| 1400–1000 | In-plane C-H bending | Characteristic bending vibrations of the aromatic C-H bonds. |

| 900–650 | Out-of-plane C-H bending | These bands are sensitive to the substitution pattern on the aromatic rings. |

| 600–500 | C-I stretch | The carbon-iodine stretching vibration typically appears in the far-infrared region and can be a diagnostic marker for the presence of the iodo-substituent. |

This table is generated based on typical values for substituted aromatic and heterocyclic compounds.

The IR spectrum of a substituted indolizine with cyano and imino groups showed characteristic peaks at 2218 cm⁻¹ (C≡N) and 3306 cm⁻¹ (N-H), respectively, demonstrating how substituents provide clear diagnostic bands. researchgate.net For this compound, the most direct evidence of the iodine substituent would be the C-I stretching band, although it can sometimes be weak and fall at the lower end of the mid-IR range. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (focus on structural implications)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule's π-system. The indolizine molecule has a 10π-electron aromatic system, and its UV-Vis spectrum shows multiple absorption bands corresponding to π→π* transitions. core.ac.ukmdpi.com The parent indolizine exhibits absorption maxima between 235 and 390 nm. core.ac.uk

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indolizine ring. rsc.org Electron-donating or electron-withdrawing groups can cause bathochromic (red shift) or hypsochromic (blue shift) effects. The iodine atom is known to act as a weak electron-withdrawing group through induction but can also participate in resonance as an electron-donating group. Its large size and polarizability also influence the electronic structure (the "heavy-atom effect").

For this compound, the iodine substituent at the 7-position on the six-membered ring is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the unsubstituted indolizine. This is due to the extension of the conjugated system and the influence of the polarizable iodine atom. Studies on other substituted indolizines have shown that substituents can significantly alter the absorption and emission properties. researchgate.netrsc.org For example, a substituted indolizine was found to have a primary absorption band at 477 nm. researchgate.net

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Transition Type | Structural Implication |

| ~240-260 | π→π | High-energy transition within the aromatic system. |

| ~280-300 | π→π | Transition involving the bicyclic aromatic structure. |

| ~380-410 | π→π* | Lowest energy transition, responsible for the color of many indolizine derivatives. The iodine substituent likely shifts this band to a longer wavelength. |

This table is predictive and based on data for parent indolizine and other substituted derivatives. core.ac.ukresearchgate.netnist.gov

The structural implications are significant, as the UV-Vis spectrum directly reflects the electronic makeup of the conjugated π-system. The shifts observed upon substitution at the 7-position can provide information about the electronic communication between the substituent and the bicyclic core.

Theoretical and Computational Studies of 7 Iodoindolizine

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. wolfram.comlibretexts.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. uea.ac.uk This approach is widely used to investigate a range of molecular properties. For instance, DFT calculations have been successfully applied to study the photophysical properties and reaction mechanisms of various ruthenium complexes and to explore the electronic properties of other heterocyclic systems. researchgate.netresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. researchgate.net This process, called geometry optimization, involves finding the minimum energy structure on the potential energy surface. researchgate.net For a molecule like 7-iodoindolizine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis, an extension of geometry optimization, would explore different spatial arrangements (conformers) of the molecule and their relative energies. While the indolizine (B1195054) core is largely planar, different orientations of substituents or slight puckering of the rings could be investigated. Computational methods like the Hartree-Fock method and various DFT functionals, often paired with basis sets like 6-31G* or 3-21G, are employed for these calculations. libretexts.org

Table 1: Illustrative Data for Molecular Geometry Parameters

While specific optimized geometry data for this compound is not available in the searched literature, a typical output from a DFT calculation would resemble the following hypothetical table.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |

| Bond Length (Å) | C7 | I | - | Value |

| Bond Angle (°) | C6 | C7 | C8 | Value |

| Dihedral Angle (°) | N | C1 | C2 | C3 |

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irkinstchem.ru For this compound, analysis of the FMOs would reveal the most probable sites for electrophilic and nucleophilic attack. For example, in studies of other heterocyclic compounds, the distribution of the HOMO and LUMO across the molecule has been used to understand their reaction mechanisms. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: These values are illustrative and would be obtained from DFT calculations.

The distribution of electron density in a molecule is fundamental to its chemical properties. A molecular electrostatic potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org These maps use a color scale to represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wuxiapptec.comyoutube.com

For this compound, an MEP map would highlight the electronegative nitrogen atom as a region of negative potential and would show the influence of the electron-withdrawing iodine atom on the charge distribution of the pyridine (B92270) and pyrrole (B145914) rings. This information is invaluable for predicting how the molecule will interact with other reagents, solvents, and biological targets. wolfram.com

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Computational Modeling of Reaction Mechanisms

Computational chemistry can simulate the entire course of a chemical reaction, providing a detailed picture of how reactants are converted into products. youtube.com This modeling is crucial for understanding reaction feasibility, predicting product distributions, and designing more efficient synthetic routes.

While various synthetic routes to indolizine derivatives exist, such as the classic Tschitschibabin reaction and cycloadditions, computational modeling can help to elucidate the mechanisms of these reactions. worktribe.com For the synthesis of this compound, simulations could be used to compare different iodination strategies on the preformed indolizine ring.

By modeling the reactants, intermediates, and products, chemists can calculate the reaction energies and determine the thermodynamic favorability of a proposed synthetic step. Although post-synthesis simulations are complex, they can reveal potential issues in a reaction pathway before it is attempted in the lab. masterorganicchemistry.com

For a chemical reaction to occur, molecules must pass through a high-energy state known as the transition state. youtube.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. youtube.com A higher activation energy corresponds to a slower reaction.

Computational methods can locate the geometry of the transition state and calculate its energy. vasp.at This allows for the direct computation of the activation energy for a given reaction step. For this compound, this could involve modeling its reaction with an electrophile or nucleophile, identifying the transition state structure for the bond-forming or bond-breaking process, and calculating the energy barrier that must be overcome. This information provides deep mechanistic insight that is often difficult to obtain through experimental means alone.

Simulation of Synthetic Pathways for this compound Formation

Aromaticity and Stability Analysis of the Indolizine System

The indolizine core is a bicyclic, non-alternant heteroaromatic system containing a nitrogen bridgehead atom. It is isoelectronic with naphthalene (B1677914) and indole (B1671886), possessing a 10π-electron system that satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). However, the distribution of these electrons and the resulting aromatic character are not uniform across the two fused rings.

Computational methods are essential for quantifying the aromaticity of the individual five-membered and six-membered rings. Key metrics used in these analyses include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A significant negative NICS value (e.g., NICS(0) or NICS(1)zz) indicates the presence of a diatropic ring current, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by measuring the deviation of bond lengths within the ring from an ideal aromatic reference. A HOMA value close to 1 signifies high aromaticity, while values approaching 0 indicate a non-aromatic or anti-aromatic character.

Studies on the parent indolizine scaffold consistently show that the five-membered pyrrole-like ring exhibits a higher degree of aromaticity and electron density compared to the six-membered pyridine-like ring. The five-membered ring is electron-rich, while the six-membered ring is comparatively electron-deficient due to the electron-withdrawing nature of the bridgehead nitrogen atom.

The table below presents typical calculated aromaticity indices for the unsubstituted indolizine system, which provides a baseline for understanding the effects of substitution.

| Ring System | Aromaticity Index | Typical Calculated Value | Interpretation |

|---|---|---|---|

| Five-membered Ring | NICS(1)zz | -25 to -30 ppm | Strongly aromatic character |

| Five-membered Ring | HOMA | 0.85 to 0.95 | High degree of geometric aromaticity |

| Six-membered Ring | NICS(1)zz | -10 to -15 ppm | Moderately aromatic character |

| Six-membered Ring | HOMA | 0.60 to 0.75 | Lower geometric aromaticity compared to the 5-membered ring |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound with high accuracy. These predictions are invaluable for confirming experimentally determined structures and assigning spectral peaks.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a hybrid functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with an effective core potential like LANL2DZ for iodine). The calculated absolute shielding tensors are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Computational analysis can precisely predict how the iodine substituent at C7 influences the chemical shifts of the surrounding nuclei. The electronegativity and anisotropic effects of iodine cause a significant downfield shift for the directly attached C7 carbon and influence the shifts of neighboring protons (H6, H8) and carbons.

The following table provides a representative comparison of predicted ¹³C NMR chemical shifts for this compound versus typical experimental ranges for substituted indolizines.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Controlling Factors |

|---|---|---|

| C1 | 115 - 120 | Electron density from pyrrole-like ring |

| C2 | 105 - 110 | High electron density |

| C3 | 125 - 130 | Adjacent to electron-rich C2 |

| C5 | 120 - 125 | Alpha to bridgehead nitrogen |

| C6 | 118 - 123 | Ortho to iodo substituent |

| C7 | 85 - 95 | Direct attachment to iodine (ipso-carbon, strong shielding) |

| C8 | 128 - 133 | Para to iodo substituent, adjacent to nitrogen |

| C8a | 135 - 140 | Bridgehead carbon |

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule. DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and electron correlation effects. Therefore, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., 0.96-0.98) to achieve better agreement with experimental data.

For this compound, key predicted vibrations would include:

Aromatic C-H stretching frequencies (~3000-3100 cm⁻¹)

Aromatic C=C and C=N ring stretching modes (~1400-1650 cm⁻¹)

C-H in-plane and out-of-plane bending modes (~1000-1300 cm⁻¹ and 700-900 cm⁻¹, respectively)

A characteristic C-I stretching frequency, which is expected at a low wavenumber (~500-600 cm⁻¹) due to the heavy mass of the iodine atom.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹, scaled) | Description of Motion |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the aromatic rings |

| Ring C=C/C=N Stretch | 1450 - 1650 | In-plane stretching of the bicyclic core framework |

| C-H Out-of-Plane Bend | 750 - 900 | Deformation of C-H bonds perpendicular to the ring plane |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bond |

Molecular Dynamics Simulations (if applicable to conformational behavior or interactions relevant to its chemical transformations)

While the this compound molecule itself is a rigid, planar system with limited conformational flexibility, Molecular Dynamics (MD) simulations are highly relevant for studying its behavior in a condensed phase, particularly in the context of its chemical transformations. MD simulations model the time-dependent evolution of a system, providing critical insights into solute-solvent interactions, transport properties, and the energetic landscape of reaction pathways.

The primary application of MD for this compound relates to understanding its reactivity in solution. The C7-I bond is a key site for chemical reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, as well as nucleophilic aromatic substitution (S_NAr). The success and rate of these reactions are profoundly influenced by the solvent environment.

MD simulations can be used to:

Analyze Solvation Shell Structure: By simulating this compound in a box of explicit solvent molecules (e.g., DMF, THF, or water), one can calculate the radial distribution functions (RDFs) around the iodine atom and other key sites. This reveals the precise organization, orientation, and dynamics of solvent molecules in the first and second solvation shells, which is crucial for stabilizing reactants, transition states, and products.

Explore Reaction Coordinates: For complex reactions, MD simulations can be used to sample the conformational space of reactants as they approach each other. In the context of a palladium-catalyzed cross-coupling, MD can model the diffusion and initial interaction of this compound with the catalyst complex in solution.

Parameterize QM/MM Models: A powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. In this method, the chemically active region (e.g., the this compound molecule and the catalyst's active site) is treated with high-level quantum mechanics (DFT), while the surrounding solvent and other parts of the system are treated with a classical molecular mechanics force field. This allows for an accurate description of bond-breaking and bond-forming events while realistically accounting for the influence of the larger environment. Such simulations can elucidate the free energy profile of a reaction, identifying transition states and intermediates with explicit consideration of dynamic solvent effects.

7 Iodoindolizine As a Key Synthetic Intermediate and Building Block

Design and Synthesis of Complex Indolizine (B1195054) Derivatives

The true synthetic power of 7-iodoindolizine is realized in its application toward building more complex molecules based on the indolizine scaffold. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it an indispensable tool for medicinal and materials chemistry.

The construction of polycyclic aromatic compounds, where multiple rings are fused together, is of great interest for applications in organic electronics and materials science. chemrxiv.org this compound serves as an excellent starting point for synthesizing such systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are instrumental in this context. wikipedia.orgwikipedia.org

For instance, a Suzuki coupling reaction can fuse an additional aromatic ring onto the indolizine core. By reacting this compound with a suitably substituted arylboronic acid, a biaryl linkage can be formed. If the arylboronic acid contains a reactive group positioned for a subsequent intramolecular cyclization, a new fused ring system can be created. Similarly, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group at the 7-position, which can then undergo various cyclization reactions to yield polycyclic structures like indolo[6,7-g]indolizines or other complex heteroaromatics. chemrxiv.orgmdpi.com The development of π-expanded indoloindolizines, for example, highlights the drive to create larger, stable polycyclic aromatic frameworks with tunable electronic properties. chemrxiv.org

Table 1: Exemplary Cross-Coupling Reactions for Fused System Synthesis

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Potential for Fused System |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-C (Aryl-Aryl) | Intramolecular cyclization of substituents |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) | Intramolecular cyclization/annulation |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (Aryl-Alkenyl) | Intramolecular cyclization (e.g., IMHR) |

This table is illustrative and specific conditions may vary.